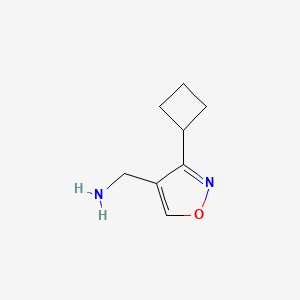

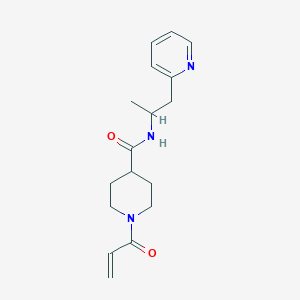

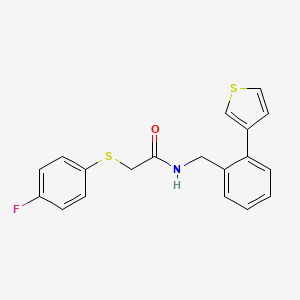

![molecular formula C7H3N3S B2833387 [1,2]Thiazolo[4,5-b]pyridine-3-carbonitrile CAS No. 2110070-95-4](/img/structure/B2833387.png)

[1,2]Thiazolo[4,5-b]pyridine-3-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“[1,2]Thiazolo[4,5-b]pyridine-3-carbonitrile” is a core structural motif present in a wide range of natural products . Thiazole derivatives have a wide range of medicinal and biological properties .

Synthesis Analysis

The synthesis of “this compound” involves the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . This reaction yields 2-(4-(1-(2-(4-(2-Arylhydrazono)-5-s-4,5-dihydrothiazol-2-yl)hydrazono)-ethyl)phenyl)isoindoline-1,3-dione .Molecular Structure Analysis

The molecular structure of “this compound” was elucidated based on elemental analysis, spectral data, and alternative synthetic routes . The IR spectrum shows peaks at 3087 (C–H aromatic), 2963, 2893 (C–H), 1706 (C=O), 1617 (C=C) . The 1H-NMR spectrum shows peaks at 2.49 (s, 3H, CH3), 6.70–6.73 (d, 2H, J = 8 Hz, Ar–H), 7.99–8.00 (d, 2H, J = 8 Hz, Ar–H), 8.01–8.03 (d, 2H, J = 8 Hz, Ar–H), 8.17–8.19 (d, 2H, J = 8 Hz, Ar–H) .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a melting point of 230–232 °C . The compound was crystallized from ethanol, with a yield of 2.54 g (97%) .科学的研究の応用

Multicomponent Synthesis Approaches

Researchers have developed efficient one-pot multicomponent approaches for synthesizing thiazolo[3,2-a]pyridines and other heterocyclic compounds. These methods offer high yields and have been found to produce compounds with promising anticancer activities across a range of cancer cell lines (Altug et al., 2011). Microwave-assisted synthesis has also been utilized to prepare thiazolopyrimidine derivatives, leading to enhancements in yield, time efficiency, and environmental safety (Youssef et al., 2018).

Anticancer and Antitumor Activity

A series of synthesized pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-b]pyridine derivatives have shown significant cytotoxicity against human laryngeal epidermoid carcinoma cells (Hep2), with some compounds exhibiting high antitumor effects (Abdel‐Latif et al., 2016). Novel fused heterocyclic compounds derived from tetrahydropyrimidine have been characterized for their antioxidant activities, further demonstrating the chemical versatility and potential therapeutic applications of these derivatives (Salem et al., 2015).

Antimicrobial Activity

Derivatives incorporating thiazolo[3,2-a]pyridine scaffolds have been synthesized and evaluated for their antimicrobial and antifungal activities. These studies highlight the potential of these compounds as candidates for developing new antimicrobial agents (Al-Omran et al., 2002). Another study focused on 1,3,4-thiadiazolo pyrimidine derivatives, showing significant in vitro and in vivo anticancer activity, which supports the role of these compounds in antitumor research (Eldhose et al., 2020).

Corrosion Inhibition and Electrochemical Studies

The corrosion inhibition effects of aryl pyrazolo pyridines on copper in hydrochloric acid systems have been studied, demonstrating the potential application of these compounds in protecting metals from corrosion. Computational and electrochemical studies have shown that these derivatives are effective as cathodic type inhibitors (Sudheer & Quraishi, 2015).

将来の方向性

The future directions for “[1,2]Thiazolo[4,5-b]pyridine-3-carbonitrile” could involve further exploration of its medicinal and biological properties . Additionally, more research could be conducted to better understand its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards.

作用機序

Target of Action

Thiazolo-pyridine derivatives have been reported to possess a broad spectrum of pharmacological activities, indicating that they likely interact with multiple targets .

Mode of Action

It’s known that thiazolo-pyridine derivatives can exhibit strong inhibitory activity, suggesting that they may function by binding to and inhibiting the activity of their target proteins .

Biochemical Pathways

Thiazolo-pyridine derivatives have been associated with a wide range of biological properties, implying that they may influence multiple biochemical pathways .

Result of Action

Thiazolo-pyridine derivatives have been reported to exhibit high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities , suggesting that they may induce a variety of cellular responses.

生化学分析

Cellular Effects

Some thiazolo[4,5-b]pyridine derivatives have been found to have antitumor activities , suggesting that they may influence cell function, cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that thiazolo[4,5-b]pyridines can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

特性

IUPAC Name |

[1,2]thiazolo[4,5-b]pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3N3S/c8-4-5-7-6(11-10-5)2-1-3-9-7/h1-3H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTOMDDDVJGOPBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=NS2)C#N)N=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

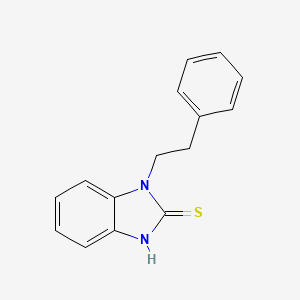

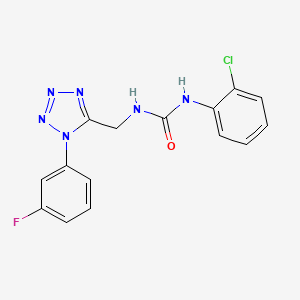

![N-[2-(azepan-1-yl)ethyl]acetamide](/img/structure/B2833311.png)

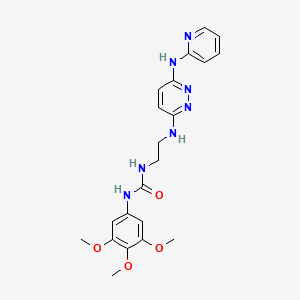

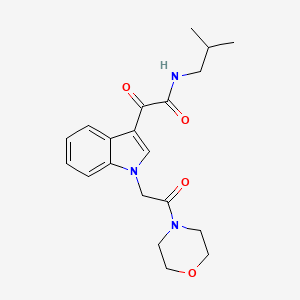

![1-[2-Hydroxy-2-(4-nitrophenyl)ethyl]-3-phenylthiourea](/img/structure/B2833317.png)

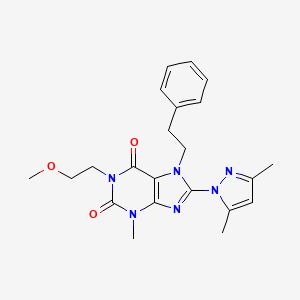

![N-[2-(4,4-Difluoropiperidin-1-yl)-2-oxoethyl]benzamide](/img/structure/B2833323.png)